(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine
Overview
Description
(1S,2S)-2-(3,4-Difluorophenyl)cyclopropanamine is a useful research compound. Its molecular formula is C9H9F2N and its molecular weight is 169.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Absorption, Distribution, Metabolism, and Excretion
Ticagrelor, which includes (1S,2S)-2-(3,4-difluorophenyl)cyclopropanamine as a component, is a reversible oral P2Y12 receptor antagonist developed for preventing thrombotic events in acute coronary syndrome patients. Research involving healthy male subjects has shown that ticagrelor is rapidly absorbed, with its major active metabolite formed by O-deethylation. The study revealed insights into ticagrelor's pharmacokinetics, including absorption rates, plasma concentration peaks, and the formation of its metabolites, demonstrating its largely plasma-restricted distribution and providing a comprehensive biotransformation pathway for ticagrelor and its metabolites (Teng, Oliver, Hayes, & Butler, 2010).
Ethylene Inhibition in Agriculture
1-Methylcyclopropene (1-MCP), an ethylene action inhibitor, has been studied extensively for its effects on a broad range of fruits, vegetables, and floriculture crops. It prevents ethylene effects, which is crucial for preserving the freshness of agricultural products. Research has highlighted 1-MCP's effectiveness at low concentrations and its interaction with temperature, offering significant implications for its application in agriculture to extend the shelf life and maintain the quality of produce (Blankenship & Dole, 2003).
Pharmacological Exploration
Studies on compounds such as 1-methylcyclopropene and their derivatives have shed light on their potential pharmacological applications. For instance, research into the pharmacokinetics and metabolism of selective androgen receptor modulators in rats, including compounds related to this compound, has contributed to understanding their bioavailability, metabolic pathways, and excretion profiles. Such studies are foundational for the development of new therapeutic agents for diseases like benign hyperplasia (Wu et al., 2006).
Properties
IUPAC Name |
(1S,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBIQNXHRPJKK-RCOVLWMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1N)C2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1459719-81-3 | |
Record name | 2-(3,4-Difluorophenyl)cyclopropanamine, (1S,2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1459719813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,4-DIFLUOROPHENYL)CYCLOPROPANAMINE, (1S,2S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37OQ6J1I62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.